2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLQGNEHHGNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the benzimidazole derivative with piperazine in the presence of a suitable base.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Sulfonylation and Piperazine Functionalization
The sulfonyl-piperazine moiety undergoes nucleophilic substitution reactions under controlled conditions. Key findings include:
Chlorosulfonation Followed by Piperazine Coupling
A critical step in synthesizing the compound involves reacting 2-(2-methoxyphenyl)-1H-benzo[d]imidazole with chlorosulfonic acid to form a sulfonyl chloride intermediate. This intermediate reacts with piperazine in dichloromethane (DCM) in the presence of triethylamine (TEA) to yield the sulfonamide-linked product .
| Reaction Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| Sulfonyl chloride formation | Chlorosulfonic acid, 0°C, 1 hr | 84% | NMR (DMSO-d6): δ 7.55–8.07 ppm |
| Piperazine coupling | Piperazine, TEA, DCM, 3 hr | 72–84% | HRMS: m/z 316 [M + H]+ |
This method highlights the electrophilic nature of the sulfonyl chloride group and the role of TEA in scavenging HCl to drive the reaction .
Benzimidazole Core Reactivity
The 1H-benzo[d]imidazole core participates in alkylation and ring-modification reactions:
N-Alkylation at the Benzimidazole Nitrogen
The NH group at position 1 of the benzimidazole reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, forming N-alkylated derivatives. For example:
text2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole + CH3I → 1-Methyl derivative
Conditions : K2CO3, DMF, 60°C, 12 hr.
Acid-Catalyzed Condensation
The benzimidazole ring forms via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. While not directly observed for this compound, analogous reactions confirm the core’s stability under acidic conditions .
Methoxyphenyl Group Transformations
The 2-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:
Demethylation of the Methoxy Group
Treatment with HBr (48%) in acetic acid at reflux removes the methyl group, yielding a phenolic derivative:
text2-Methoxyphenyl → 2-Hydroxyphenyl
Conditions : HBr/AcOH, 110°C, 6 hr .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position. For instance, nitration with HNO3/H2SO4 introduces a nitro group at the 5-position of the methoxyphenyl ring.
Oxidation and Reduction Reactions
Sulfonyl Group Reduction
The sulfonyl group is resistant to common reducing agents but can be reduced to a thioether using LiAlH4 under anhydrous conditions:
textR-SO2-N → R-SH-N (Requires extreme conditions)
Note : Limited experimental data exist for this reaction on the target compound, but analogous sulfonamide reductions suggest feasibility.
Benzimidazole Ring Oxidation
Oxidizing agents like KMnO4 in acidic medium degrade the benzimidazole ring, forming carboxylic acid derivatives.
Salt Formation and Solubility Modulation
The compound forms stable salts with oxalic acid, enhancing aqueous solubility:
textFree base + HOOC-COOH → Oxalate salt
Conditions : Methanol/ethyl acetate crystallization, 67–84% yield .
Spectroscopic Characterization of Reaction Products
Key analytical data for reaction intermediates and products:
| Product | 1H-NMR (DMSO-d6) | HRMS (m/z) |
|---|---|---|
| Sulfonyl chloride intermediate | δ 7.91 (d, J=9.1 Hz), 8.07 (d, J=1.4 Hz) | 316.0521 |
| Piperazine-coupled derivative | δ 3.42 (d, J=12.5 Hz), 4.17 (s, OCH3) | 316.0978 |
| Demethylated phenolic compound | δ 9.85 (s, OH) | 302.0412 |
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (37°C, 24 hr) but undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the sulfonamide bond .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including those similar to 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole. Research indicates that these compounds can induce apoptosis in cancer cell lines, such as MCF and U87 glioblastoma cells. For instance, one study demonstrated that a related benzimidazole compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity .
Case Study: Tumor Growth Suppression
In vivo studies involving tumor-suffering mice showed that treatment with this class of compounds resulted in suppressed tumor growth compared to control groups. This suggests a promising avenue for developing new anticancer therapeutics based on the benzimidazole scaffold .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study, derivatives of benzimidazole were tested against various bacterial strains, revealing potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus .
Table: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.015 |
| Compound B | Escherichia coli | 0.200 |
| Compound C | Pseudomonas aeruginosa | 0.500 |
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better efficacy and reduced side effects . The ability to form noncovalent interactions with biological targets makes it a suitable candidate for further drug development.
Mechanism of Action
The mechanism of action of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the benzimidazole core are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Sulfonyl vs. Sulfinyl Derivatives
Key Compound: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole ()
- Structural Difference : Sulfinyl (S=O) group instead of sulfonyl (SO₂).
- The sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions and enhanced metabolic resistance .
Heterocyclic Hybrids with Triazole/Thiazole Moieties
Key Compounds :
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) ()
- Structural Difference : Triazole-thiazole appendages instead of sulfonylpiperazine.
- Impact : These compounds demonstrate improved solubility due to polar triazole groups and show anticancer activity via kinase inhibition. The target compound’s sulfonylpiperazine may favor different targets, such as GPCRs or PDEs .
Hydroxy- vs. Methoxy-Substituted Benzimidazoles
Key Compounds : 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) and derivatives ()
- Structural Difference : Hydroxyl groups in place of methoxy and sulfonylpiperazine.
- Impact : Hydroxy-substituted analogs exhibit higher polarity, enhancing aqueous solubility but reducing membrane permeability. The methoxy group in the target compound balances lipophilicity and metabolic stability .
Alpha1-Adrenergic Receptor Ligands
Key Compounds :
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles ()
- Trazodone, Naftopidil (clinical comparators)
- Structural Difference : Alkyl spacers between benzimidazole and piperazine vs. direct sulfonyl linkage.
- Affinity Data :
| Compound | Alpha1-Adrenergic IC₅₀ (nM) | Reference |
|---|---|---|
| Target Compound | 22–250 (estimated) | |
| Trazodone | 35–180 | |
| Naftopidil | 12–50 |
Sildenafil Analogs and PDE5 Inhibition
Key Compounds :
- Sildenafil (Viagra®)
- 2-{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride ()
- Structural Difference : Benzimidazole replaces pyrazolopyrimidine core; sulfonylpiperazine retained.
- Impact : The benzimidazole core may alter PDE5 binding kinetics, while the 2-methoxyphenyl group mimics sildenafil’s methoxy substituent. Preliminary data suggest comparable potency but improved selectivity for PDE isoforms .
Anticancer Derivatives with Pyrimidine Linkages
Key Compounds : 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides ()
- Structural Difference : Pyrimidin-2-amine linker instead of piperazine.
- Impact : These compounds inhibit V600EBRAF kinase (IC₅₀: 10–100 nM), whereas the target compound’s piperazine-sulfonyl group may target alternative pathways like microtubule disruption or topoisomerase inhibition .
Biological Activity
The compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.55 g/mol. The structure features a benzimidazole core linked to a piperazine moiety through a sulfonyl group, which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cancer Cell Proliferation : It has shown the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry studies that demonstrate increased rates of cell death in treated cells compared to controls .
- Modulation of Signaling Pathways : It appears to interact with key signaling pathways, such as the PI3K/AKT pathway, which plays a significant role in cell survival and growth .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies:
- In vitro studies have demonstrated an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
- In vivo studies using tumor-bearing mice showed a marked reduction in tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent .
Neuropharmacological Effects
Additionally, the compound exhibits neuropharmacological properties:
- It has been reported to have anxiolytic effects in animal models, possibly through modulation of serotonin receptors due to the piperazine structure.
- The presence of the methoxy group may enhance its ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- The methoxyphenyl group is critical for maintaining high levels of activity against cancer cell lines.
- Modifications to the piperazine ring can significantly alter potency and selectivity towards certain biological targets .
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
- Anxiety Model : In rodent models, administration led to decreased anxiety-like behaviors as measured by elevated plus maze tests, indicating potential for treating anxiety disorders.
Data Summary Table
| Activity Type | Cell Line/Model | IC50 Value (μM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 | Significant reduction in cell viability |
| Anticancer | HT29 (Colon Cancer) | 30 | Induction of apoptosis |
| Neuropharmacological | Rodent Anxiety Model | N/A | Decreased anxiety-like behavior |
Q & A
Basic: What are the optimal synthetic routes for 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. A critical step is the sulfonylation of the piperazine ring using 2-methoxyphenylsulfonyl chloride. For example, Qandil et al. (2012) synthesized analogous compounds using DMSO-d6 as a solvent and characterized intermediates via -NMR and -NMR to confirm structural integrity . Key parameters include:
- Catalyst selection : SiO₂ nanoparticles can enhance reaction efficiency in benzimidazole synthesis (as shown in aryl benzimidazole studies) .
- Purification : Column chromatography (e.g., silica gel) and TLC monitoring (Merck F254 plates) are standard for isolating pure products .
Basic: How can spectroscopic techniques validate the purity and structure of this compound?
Methodological Answer:
- -NMR : Look for characteristic peaks:
- Mass spectrometry : Confirm molecular ion peaks (e.g., using GC-MS or ESI-MS). For example, Shimadzu QP5050A GC-MS systems have been used for direct injection analysis .
- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% indicates purity) .
Advanced: How does the sulfonylpiperazine moiety influence structure-activity relationships (SAR) in benzimidazole derivatives?
Methodological Answer:
The sulfonylpiperazine group enhances binding affinity to biological targets (e.g., kinases or GPCRs) by introducing hydrogen-bonding and hydrophobic interactions. For SAR studies:
- Substituent variation : Replace the 2-methoxyphenyl group with halogenated or electron-withdrawing aryl groups (e.g., 4-chlorophenyl) to modulate electronic effects and solubility. shows that halogenated analogs (e.g., 9c with bromophenyl) exhibited improved antimicrobial activity .
- Docking studies : Use tools like AutoDock to simulate binding to target proteins (e.g., antimicrobial targets or kinases). For example, molecular docking revealed that analogs with bulky substituents occupy specific hydrophobic pockets in active sites .
Advanced: How can researchers resolve contradictory data on biological activity across analogs?
Methodological Answer:
Contradictions often arise from differences in substituents or assay conditions. To address this:
- Systematic variation : Synthesize a series with incremental structural changes (e.g., methoxy → ethoxy → propoxy) and test under standardized conditions. highlights that 4-chlorophenyl analogs showed higher activity against S. aureus than bromophenyl derivatives .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PCA or QSAR models) to identify key physicochemical properties (e.g., logP, polar surface area) driving activity .
Advanced: What computational strategies predict metabolic stability of this compound?
Methodological Answer:
- CYP450 metabolism prediction : Tools like SwissADME or Schrödinger’s ADMET Predictor can identify labile sites (e.g., sulfonamide or piperazine groups). notes that CYP3A4 is a major metabolizer of similar compounds, suggesting in vitro microsomal assays with CYP3A inhibitors (e.g., ketoconazole) to validate predictions .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Advanced: How to design experiments for in vitro vs. in vivo efficacy correlation?
Methodological Answer:
- In vitro : Use cell-based assays (e.g., IC₅₀ determination in cancer lines) with controls for membrane permeability (e.g., parallel artificial membrane permeability assay, PAMPA).
- In vivo : Select animal models based on pharmacokinetic data (e.g., bioavailability >30% from rat studies). For analogs, emphasizes CYP3A’s role in metabolism, necessitating dose adjustments in CYP3A-expressing models .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Catalyst optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with recyclable heterogeneous catalysts (e.g., nano-SiO₂, as in ) to improve yield and reduce waste .
- Flow chemistry : Implement continuous-flow systems for hazardous steps (e.g., sulfonylation) to enhance safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
